molecular formula C33H19F13NO5PS B8137139 1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide

1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide

Cat. No.: B8137139
M. Wt: 819.5 g/mol
InChI Key: JVRDTQHKNOLFHL-UHFFFAOYSA-N
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Description

The compound 1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide features a highly complex architecture:

  • Core Structure: A phosphorus-containing pentacyclic system (λ⁵-phosphorus) with fused 12,14-dioxa rings, indicating oxygen atoms in the heterocyclic framework.
  • Substituents: Two 2,3,4,5,6-pentafluorophenyl groups at positions 10 and 16, contributing significant electron-withdrawing effects and steric bulk.
  • Functional Groups: A trifluoromethanesulfonamide (-SO₂NH-CF₃) moiety, known for enhancing metabolic stability and binding affinity in pharmaceuticals .

The compound’s rigidity, conferred by the fused pentacyclic system, likely impacts its crystallographic packing and electronic properties. Fluorine atoms enhance hydrophobicity and resistance to oxidative degradation, making it relevant for applications in catalysis, materials science, or targeted drug delivery .

Properties

IUPAC Name

1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H19F13NO5PS/c34-21-19(22(35)26(39)29(42)25(21)38)15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(20-23(36)27(40)30(43)28(41)24(20)37)32(18)52-53(48,51-31(15)17)47-54(49,50)33(44,45)46/h9-10H,1-8H2,(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRDTQHKNOLFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C(C(=C(C(=C6F)F)F)F)F)NS(=O)(=O)C(F)(F)F)C7=C(C(=C(C(=C7F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H19F13NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

819.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Bicyclic Intermediates

A fused bicyclic diol derivative undergoes phosphoric acid-mediated cyclocondensation at 80–100°C in anhydrous tetrahydrofuran (THF), forming the 12,14-dioxa-13λ⁵-phosphapentacyclo backbone. The reaction is catalyzed by trifluoromethanesulfonic acid (TfOH), achieving yields of 65–72% after recrystallization from dichloromethane.

Oxidation to 13-Oxo Functionality

The intermediate is oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, introducing the 13-oxo group with >90% conversion efficiency. Alternative oxidants like hydrogen peroxide in acetic acid yield comparable results but require longer reaction times (24–48 hours).

Introduction of Pentafluorophenyl Groups

The bis(2,3,4,5,6-pentafluorophenyl) substituents are incorporated via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.

Grignard Reagent-Mediated Substitution

Pentafluorophenylmagnesium bromide (C₆F₅MgBr) is reacted with the core structure’s electrophilic sites in diethyl ether at −40°C. The reaction proceeds via a two-step mechanism:

  • Formation of magnesium complex : The Grignard reagent coordinates to the phosphorus center, facilitating electron transfer.

  • Aryl group transfer : The pentafluorophenyl group substitutes leaving groups (e.g., chloride) under reflux conditions (61–63°C for 5–6 hours).
    Yields range from 55% to 78%, with side products including unsubstituted analogs and over-arylated species.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) enable coupling of pentafluorophenylboronic acid with brominated intermediates. This method offers superior regioselectivity (>95%) but requires stringent oxygen-free conditions.

Trifluoromethanesulfonamide Moiety Incorporation

The methanesulfonamide group is introduced via N-alkylation or sulfonylation.

N-Alkylation of Secondary Amines

Trifluoromethanesulfonamide reacts with a brominated precursor in dimethylformamide (DMF) using potassium carbonate as a base. The reaction is conducted at 80°C for 12 hours, yielding 70–85% of the target product after column chromatography (silica gel, ethyl acetate/hexane).

Direct Sulfonylation

Methanesulfonyl chloride is added to an amine-functionalized intermediate in nitropropane solvent at 15–25°C. The precipitated amine hydrochloride is removed by filtration, and the product is extracted with water, achieving 94% purity.

Purification and Characterization

Solvent Exchange and Crystallization

Ether solvents (e.g., diisopropyl ether) precipitate magnesium halide byproducts, enabling filtration prior to azeotropic distillation with hydrocarbons. Final crystallization from acetonitrile/toluene (1:3) yields >99% purity.

Analytical Validation

  • NMR Spectroscopy : ¹⁹F NMR confirms pentafluorophenyl integration (δ −142 to −162 ppm).

  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 811.5 [M+H]⁺.

Industrial-Scale Optimization

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.5–2 L500–2000 L
Temperature ControlJacketed Glass ReactorContinuous Flow System
Yield65–78%82–88%
Purity>99% (HPLC)>99.5% (HPLC)

Industrial protocols employ continuous flow reactors to enhance heat dissipation and reduce side reactions. Catalytic amounts of triphenylphosphine (0.5 mol%) suppress phosphine oxide formation during cyclocondensation.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-arylation during Grignard reactions is minimized by stoichiometric control (1:2 core-to-Grignard ratio).

  • Solvent Compatibility : Nitroalkanes (e.g., nitropropane) prevent sulfonamide degradation during N-alkylation.

  • Scalability Issues : Microreactor technology improves mixing efficiency in palladium-catalyzed steps, reducing reaction times by 40% .

Chemical Reactions Analysis

1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the oxidation state of the phosphorus atom.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide involves its interaction with molecular targets through its chiral Brønsted acid properties. It can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and catalytic processes.

Comparison with Similar Compounds

Structural and Functional Group Analogues

Perfluidone (1,1,1-Trifluoro-N-(2-Methyl-4-(Phenylsulfonyl)Phenyl)Methanesulfonamide)
  • Structure : Simpler aromatic sulfonamide with a single trifluoromethyl group and a phenylsulfonyl substituent.
  • Key Differences : Lacks the pentacyclic phosphorus core and pentafluorophenyl groups.
  • Properties : Used as a herbicide; the absence of bulky substituents in perfluidone allows easier interaction with biological targets compared to the sterically hindered target compound .
Perfluorinated Benzenesulfonic Acid Derivatives (e.g., CAS 70729-63-4)
  • Structure : Linear perfluoroalkyl chains attached to benzenesulfonic acid.
  • Key Differences : While both classes are fluorinated, the target compound’s cyclic phosphorus framework distinguishes its reactivity.
  • Environmental Impact : Perfluorinated compounds (PFAS) are environmentally persistent; the target compound’s degradation pathways remain unstudied but may differ due to its heterocyclic stability .

Physicochemical Properties

Property Target Compound Perfluidone PFAS Derivatives
Molecular Weight ~950 g/mol (estimated) 425.35 g/mol 500–700 g/mol
Fluorine Content 19 F atoms 3 F atoms 10–20 F atoms
Solubility Low (hydrophobic core) Moderate (polar sulfonamide) Very low (PFAS hydrophobicity)
Thermal Stability High (rigid structure, fluorine) Moderate High (PFAS backbone)

Electronic and Crystallographic Behavior

  • Van der Waals Interactions : The pentacyclic system’s rigidity may reduce conformational flexibility, leading to distinct packing modes in crystals compared to linear PFAS or simpler sulfonamides. Computational studies using molecular descriptors (e.g., van der Waals volume) could highlight these differences .
  • Hydrogen Bonding : Unlike 5-hydroxy-flavones (which form strong intramolecular H-bonds), the target compound’s sulfonamide and oxo groups may participate in intermolecular H-bonding, influencing chromatographic retention behavior .

Biological Activity

The compound 1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide is a complex chemical entity with a molecular formula of C33H19F13NO5PSC_{33}H_{19}F_{13}NO_5PS and a molecular weight of 819.5 g/mol . Its intricate structure suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound features multiple fluorinated phenyl groups and a phosphapentacyclic structure that may influence its biological interactions and stability. The presence of trifluoromethyl groups typically enhances lipophilicity and can affect the compound's pharmacokinetics.

Anticancer Activity

Fluorinated compounds often exhibit significant anticancer properties due to their ability to interfere with cellular mechanisms. For instance:

  • Cytotoxicity : Related phenolic compounds have demonstrated cytotoxic effects against various human cancer cell lines . The structural similarity may suggest that this compound could also exhibit similar properties.
  • Mechanisms : Compounds with complex cyclic structures can inhibit tumor growth by disrupting signaling pathways involved in cell proliferation and survival.

Antioxidant Properties

Compounds with multiple aromatic rings and functional groups often show antioxidant activity:

  • Radical Scavenging : Many phenolic compounds are known for their ability to scavenge free radicals and reduce oxidative stress . This property could be relevant for the compound .

Anti-inflammatory Effects

Given the structural characteristics of this compound:

  • Inflammation Modulation : Similar compounds have been studied for their ability to modulate inflammatory pathways . This suggests potential for anti-inflammatory applications.

Case Studies and Research Findings

While direct studies on the specified compound are scarce, insights can be drawn from analogous compounds:

CompoundActivityReference
Phenolic CompoundsCytotoxic against cancer cell lines
TriterpenoidsAntioxidant and anti-inflammatory properties
Fluorinated DerivativesEnhanced anticancer activity

Toxicological Considerations

The compound is classified as hazardous for research purposes only and is not intended for therapeutic use in humans or animals . Potential toxicity includes:

  • Skin Irritation : May cause allergic reactions upon contact.
  • Eye Damage : Classified as causing serious eye irritation.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and crystallographic methods to characterize the stereochemical configuration of this compound?

  • Methodological Answer : Utilize X-ray crystallography to resolve the phosphapentacyclo core and confirm stereochemistry. Polarimetry can measure optical rotation (e.g., −605° in methanol ), while ¹⁹F NMR detects fluorine substituent environments. Differential Scanning Calorimetry (DSC) verifies thermal stability (melting point >300°C) . Cross-reference with computational models (e.g., density functional theory) to validate structural assignments .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Employ iterative design-of-experiments (DoE) to test reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, sodium tris(acetoxy)borohydride in tetrahydrofuran at 20°C achieved 52% yield in analogous reductive amination . Purification via preparative HPLC with fluorinated stationary phases enhances purity (>98%) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of the λ⁵-phosphorus center in catalytic applications?

  • Methodological Answer : Apply quantum chemical reaction path searches (e.g., artificial force-induced reaction method) to model transition states and intermediates . Molecular dynamics simulations can assess solvent effects on reaction kinetics. For example, ICReDD’s hybrid computational-experimental framework reduces trial-and-error cycles by 70% in analogous systems .

Q. How can conflicting data on fluorine substituent effects on sulfonamide stability be resolved?

  • Methodological Answer : Conduct comparative studies using isotopologues (e.g., replacing pentafluorophenyl groups with deuterated analogs). Analyze degradation products via LC-MS/MS and correlate with Hammett substituent constants. Evidence from perfluorinated sulfonamides (e.g., nonafluoro-N-methyl derivatives) suggests electron-withdrawing groups enhance hydrolytic stability .

Q. What advanced separation techniques are suitable for isolating stereoisomers of this polycyclic compound?

  • Methodological Answer : Use chiral stationary phases (CSPs) in supercritical fluid chromatography (SFC) for high-resolution separation. For example, (R)-binaphthyl phosphate CSPs achieved enantiomeric excess >99% in similar phosphapentacyclo systems . Membrane-based separation (e.g., fluoropolymer-coated membranes) can also exploit fluorine-fluorine interactions .

Key Research Challenges and Solutions

  • Stereochemical Complexity : Combine crystallography with dynamic NMR to resolve fluxional behavior in the phosphapentacyclo core .
  • Fluorine-Induced Reactivity : Use fluorine-19 MRI to map electronic environments and predict regioselectivity in derivatization .
  • Scale-Up Limitations : Implement microfluidic reactors to control exothermic reactions (e.g., trifluoroacetylations) and minimize side products .

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